DL-erythro Ritalinic Acid-d10 (Major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DL-erythro compounds, including ritalinic acid derivatives, often involves complex organic reactions. A general approach to synthesizing such compounds could involve starting from a suitable precursor, followed by specific reactions to introduce the erythro configuration and deuterium atoms. For example, the synthesis of DL-erythro-α-Amino-3-oxo-5-isoxazolidineacetic acid, a related compound, was achieved from dialkyl β-hydroxyglutamate, with optical resolution providing the L- and D-isomers (Iwasaki, Kamiya, Oka, & Ueyanagi, 1969).

作用机制

Mode of Action

It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Pharmacokinetics

It’s known that the ces1a1 enzyme, which is highly expressed in the liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer . This could potentially influence the compound’s ADME properties and their impact on bioavailability.

生化分析

Biochemical Properties

DL-erythro Ritalinic Acid-d10 (Major) is a metabolite of Methylphenidate (MPH), a drug primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The compound interacts with enzymes such as CES1A1, which is highly expressed in the liver, intestine, placenta, and brain .

Cellular Effects

It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Molecular Mechanism

It is known that MPH, its parent compound, undergoes minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation to form various metabolites .

Temporal Effects in Laboratory Settings

It is known that MPH, its parent compound, may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .

Dosage Effects in Animal Models

It is known that MPH, its parent compound, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Metabolic Pathways

DL-erythro Ritalinic Acid-d10 (Major) is involved in the metabolic pathways of its parent compound, MPH. Ritalinic acid is the main metabolite, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile .

Transport and Distribution

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

Subcellular Localization

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for DL-erythro Ritalinic Acid-d10 (Major) involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Methylphenidate-d10", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "1. Methylphenidate-d10 is dissolved in water and treated with sodium hydroxide to form the corresponding free base.", "2. The free base is then acidified with hydrochloric acid to form the hydrochloride salt.", "3. The hydrochloride salt is treated with sodium hydroxide to form the free base once again.", "4. The free base is then reacted with deuterated acetic anhydride to form the deuterated ester.", "5. The deuterated ester is hydrolyzed with sodium hydroxide to form the deuterated acid.", "6. The deuterated acid is extracted with ethyl acetate and dried over sodium sulfate.", "7. The resulting product is DL-erythro Ritalinic Acid-d10 (Major)." ] } | |

CAS 编号 |

1330166-48-7 |

分子式 |

C₁₃H₇D₁₀NO₂ |

分子量 |

229.34 |

同义词 |

(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

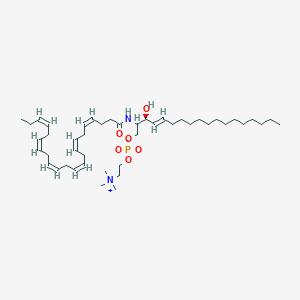

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

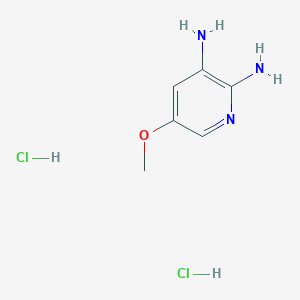

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)